3-Ethylazetidin-3-ol; trifluoroacetic acid is a chemical compound that belongs to the class of azetidines, which are four-membered saturated heterocycles containing nitrogen. The compound is characterized by the presence of an ethyl group at the 3-position of the azetidine ring and a hydroxyl group, making it a substituted alcohol. The trifluoroacetic acid moiety adds significant acidity and reactivity to the compound, influencing its chemical behavior and potential applications.
This compound can be synthesized through various chemical reactions involving azetidine derivatives and trifluoroacetic acid. Its synthesis and characterization are of interest in organic chemistry, particularly in the development of pharmaceuticals and agrochemicals.
The synthesis of 3-Ethylazetidin-3-ol; trifluoroacetic acid typically involves:
The mechanism of action for 3-Ethylazetidin-3-ol; trifluoroacetic acid involves several steps:
Kinetic studies may reveal reaction rates influenced by solvent polarity and temperature.
This compound's unique structure and reactivity make it a valuable subject for further research in organic chemistry and related fields.
Azetidines (saturated four-membered nitrogen heterocycles) represent a critical class of scaffolds in contemporary drug discovery due to their unique physicochemical properties and bioisosteric capabilities. The ring strain inherent to azetidines (bond angles bent 10–20° from planarity) enhances their reactivity while maintaining metabolic stability superior to larger N-heterocycles like piperidines or pyrrolidines [2]. This combination enables azetidines to serve as conformationally rigid building blocks that improve target selectivity and pharmacokinetic profiles. For instance, they effectively mimic proline in peptidomimetics and function as pyridine bioisosteres in CNS-targeting drugs, leveraging their ability to cross the blood-brain barrier [5] [7].
The incorporation of 3-alkyl substitutions, such as the 3-ethyl group in 3-ethylazetidin-3-ol, introduces a sterically constrained quaternary center that further modulates electronic properties and solubility. This substitution pattern enhances three-dimensionality (Fsp³ >0.5), a key metric in reducing attrition rates in drug development [5] [7]. Notably, azetidine-containing pharmacophores exhibit improved binding affinities in several therapeutic classes:
Table 1: Comparative Properties of N-Heterocycles in Drug Design
Parameter | Azetidine | Pyrrolidine | Piperidine | Pyridine |
---|---|---|---|---|
Ring Strain (kcal/mol) | 26–28 | 0–2 | 0 | - |
Fsp³ | 1.0 | 1.0 | 1.0 | 0.67 |
TPSA (Ų) | 12 | 12 | 12 | 12 |
Metabolic Stability | High | Moderate | Low | Variable |
Data compiled from [2] [5] [7]
Trifluoroacetic acid (TFA) serves as an essential stabilizing agent for azetidine derivatives, particularly those with hydroxyl or alkyl substituents at the C3 position. The inherent ring strain of azetidines renders compounds like 3-ethylazetidin-3-ol susceptible to ring-opening or oxidation during isolation and storage. TFA addresses these challenges through:
The electron-withdrawing trifluoromethyl group significantly enhances the stability of azetidinium intermediates during synthetic transformations. This property is exploited in pharmaceutical salts where TFA improves bioavailability—19 FDA-approved drugs containing trifluoromethyl groups have been commercialized in the past two decades, including kinase inhibitors and antiviral agents [6]. For 3-ethylazetidin-3-ol; TFA, the salt’s molecular weight (231.17 g/mol) and SMILES structure (OC1(COC)CNC1.O=C(O)C(F)(F)F) confirm a 1:1 stoichiometry, optimized for both storage stability and in-situ deprotection during downstream functionalization [4].
Table 2: Stabilization Techniques for Azetidine Derivatives
Method | Mechanism | Advantages | Limitations |
---|---|---|---|
TFA Salt | N-protonation + anion H-bond | Enhances crystallinity; oxidative stability | Acid-labile substrates degrade |
Boc Protection | Carbamate formation | Orthogonal deprotection; steric shielding | Requires basic conditions |
Sulfonylation | Tosyl/mesyl groups | Crystallization control; electron withdrawal | Reduced nucleophilicity |
The synthetic methodologies for azetidines have undergone revolutionary advancements, transitioning from classical nucleophilic displacements to modern strain-release and photochemical strategies. 3-Ethylazetidin-3-ol exemplifies this evolution, as its synthesis would have been impractical via early 20th-century approaches:
Lactam Reduction: Azetidin-2-ones (β-lactams) underwent LiAlH₄ reduction, but 3-hydroxyazetidines proved incompatible due to dehydrative ring contraction [5]
Modern Catalytic Methods (2000–2020):
Strain-Release Functionalization: Azabicyclo[1.1.0]butanes (ABBs) reacted with electrophiles (e.g., Tf₂O) and nucleophiles to afford 1,3-disubstituted azetidines in a single step (WO2018108954A1) [3] [8]
Cutting-Edge Techniques (Post-2020):
Table 3: Evolution of Azetidine Synthesis Methods for 3,3-Disubstituted Derivatives
Era | Method | Reaction Conditions | Yield Range | Functional Group Tolerance |
---|---|---|---|---|
Classical | Gabriel–Crombie | K₂CO₃, DMF, 100°C, 24h | 15–30% | Low (no OH groups) |
Modern | ABB Double Functionalization | Electrophile + Nucleophile, RT | 45–75% | Moderate |
Contemporary | Photocatalytic RSR | Org. photosensitizer, hν, 25°C, 2h | 70–92% | High (incl. OH, CF₃) |
RSR = Radical Strain-Release; Data from [3] [5] [8]
The synthesis of 3-ethylazetidin-3-ol; TFA exemplifies modern efficiency: protection of 3-hydroxyazetidine as a trityl ether, ethyl Grignard addition to a carbonyl precursor, and acidic deprotection/TFA salt formation achieves >50% overall yield—a stark contrast to classical sequences that rarely exceeded 10% [4] [5]. These advancements underscore how methodological innovations have transformed azetidines from laboratory curiosities to indispensable building blocks in medicinal chemistry.
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: